Dibutyl terephthalate
Overview
Description
Dibutyl terephthalate: is an organic compound with the chemical formula C16H22O4 . It is a colorless to light yellow liquid that is primarily used as a plasticizer in the production of plastics. This compound is known for its ability to enhance the flexibility, durability, and longevity of plastic products.
Mechanism of Action
Target of Action
Dibutyl terephthalate (DBT) is a phthalate ester, a group of chemicals known to disrupt the endocrine system . DBT primarily targets hormone-dependent structures within the nervous system . It interferes with hormone synthesis, transport, and metabolism, which can induce neurological disorders .
Mode of Action
DBT interacts with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It also interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Biochemical Pathways
DBT affects several biochemical pathways. In the degradation of phthalates, phthalic acid is reported to be the intermediate product . The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated . Metabolic pathways of phthalic acid in anaerobic and aerobic process conditions are different .
Pharmacokinetics
It’s known that dbt can be quickly degraded within a short period, suggesting a rapid metabolism and low fecal cumulative excretion in organisms .
Result of Action
The exposure to DBT can lead to significant health effects. For instance, prenatal exposure to DBT can impair the spatial learning and memory of neonatal and immature organisms, as it reduces the size of the hippocampus and decreases hippocampal synaptogenesis .
Action Environment
The action of DBT can be influenced by environmental factors. For example, certain microorganisms in the environment, such as Aspergillus flavus, can degrade DBT . This fungal strain was able to mineralize 99.34% DBT within 15 days of incubation . The high production of esterases by the fungal strain was responsible for the degradation . Therefore, the presence and activity of such microorganisms can significantly influence the action, efficacy, and stability of DBT in the environment.
Biochemical Analysis
Biochemical Properties
Dibutyl terephthalate is known to interact with various enzymes and proteins. For instance, it has been observed to be degraded by a newly isolated Methylobacillus sp. V29b . This bacterium can utilize this compound as the sole source of carbon and energy .
Cellular Effects
The effects of this compound on cells are largely due to its interactions with various biomolecules. It can influence cell function by interacting with enzymes and proteins, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it can inhibit or activate enzymes, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, Methylobacillus sp. V29b degrades 70% of the initial this compound in minimal salt medium . This suggests that this compound is relatively stable but can be degraded over time.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is degraded by Methylobacillus sp. V29b into four metabolic intermediates: dibutyl phthalate, monobutyl phthalate, phthalic acid, and pyrocatechol . This suggests that this compound interacts with enzymes and cofactors involved in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl terephthalate is synthesized through the esterification reaction of terephthalic acid with butanol. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
C8H6O4+2C4H9OH→C16H22O4+2H2O
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where terephthalic acid and butanol are continuously fed into the system. The reaction mixture is heated to around 150-200°C in the presence of a catalyst. The water formed during the reaction is removed by distillation to drive the reaction to completion. The final product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Dibutyl terephthalate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield terephthalic acid and butanol.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Oxidation: Under strong oxidative conditions, this compound can be oxidized to terephthalic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: Terephthalic acid and butanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Terephthalic acid.
Scientific Research Applications
Chemistry: Dibutyl terephthalate is used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. It enhances the flexibility and durability of these materials.
Biology and Medicine: Research has shown that this compound can be used in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: In addition to its use as a plasticizer, this compound is employed in the manufacture of adhesives, coatings, and inks. It is also used as a solvent in certain chemical processes.
Comparison with Similar Compounds
Dioctyl terephthalate: Another terephthalate ester used as a plasticizer with similar properties but higher molecular weight.
Diethylhexyl phthalate: A phthalate ester used as a plasticizer, known for its flexibility and durability.
Diisononyl phthalate: A phthalate ester used in similar applications but with different physical properties.
Uniqueness: Dibutyl terephthalate is unique in its balance of molecular weight and plasticizing efficiency. It offers a good compromise between flexibility and processability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
dibutyl benzene-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLQDKBJAIILIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022168 | |
Record name | 1,4-Dibutyl benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,4-Benzenedicarboxylic acid, 1,4-dibutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1962-75-0 | |
Record name | 1,4-Dibutyl 1,4-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1962-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutyl terephthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001962750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1962-75-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6349 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Benzenedicarboxylic acid, 1,4-dibutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Dibutyl benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl terephthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIBUTYL TEREPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O6SH6VN97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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